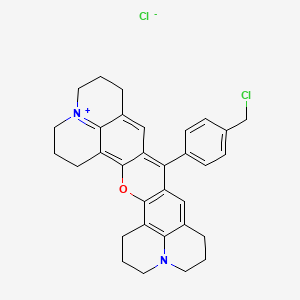
MitoMark Red I
Vue d'ensemble
Description
MitoMark Red I is a red fluorescent mitochondrial stain that is cell permeable. It is primarily used to visualize and study mitochondrial morphology and function. The fluorescence intensity of this compound is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis involves the chloromethylation of a phenyl group followed by a series of cyclization and condensation reactions to form the final xanthene-based structure .
Industrial Production Methods: Industrial production of MitoMark Red I involves large-scale organic synthesis under controlled conditions to ensure high purity and yield. The process typically includes:
- Chloromethylation of the phenyl precursor.
- Cyclization reactions to form the xanthene core.
- Purification steps such as recrystallization and chromatography to achieve a purity of ≥90% as determined by high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions: MitoMark Red I primarily undergoes:
Oxidation and Reduction: The compound’s fluorescence properties can be influenced by the redox state of the mitochondrial membrane.
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, potentially modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide can affect the fluorescence intensity.
Reduction: Reducing agents like sodium borohydride may alter the compound’s fluorescence properties.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under mild conditions.
Major Products Formed: The primary product of interest is the fluorescent form of this compound, which accumulates in mitochondria and emits red fluorescence upon excitation.
Applications De Recherche Scientifique
MitoMark Red I has a wide range of applications in scientific research:
Chemistry: Used as a probe to study mitochondrial membrane potential and redox states.
Biology: Employed in fluorescence microscopy to visualize mitochondrial morphology and dynamics in live cells.
Medicine: Utilized in research on mitochondrial dysfunctions, such as those occurring in neurodegenerative diseases and cancer.
Industry: Applied in drug discovery and development to screen compounds affecting mitochondrial function.
Mécanisme D'action
MitoMark Red I accumulates in mitochondria due to its lipophilic nature and positive charge, which allows it to passively diffuse across the mitochondrial membrane. The compound’s fluorescence is dependent on the mitochondrial membrane potential, with higher potentials resulting in increased fluorescence intensity. This property makes it an effective tool for assessing mitochondrial health and activity .
Comparaison Avec Des Composés Similaires
MitoTracker Red CMXRos: Another red fluorescent mitochondrial stain with similar properties but different chemical structure.
MitoPY1: A probe for imaging hydrogen peroxide in mitochondria.
Uniqueness of MitoMark Red I: this compound is unique due to its specific chemical structure, which provides high selectivity and sensitivity for mitochondrial staining. Its dependence on mitochondrial membrane potential allows for dynamic studies of mitochondrial function, making it a valuable tool in various research fields .
Propriétés
IUPAC Name |
16-[4-(chloromethyl)phenyl]-3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32ClN2O.ClH/c33-19-20-9-11-21(12-10-20)28-26-17-22-5-1-13-34-15-3-7-24(29(22)34)31(26)36-32-25-8-4-16-35-14-2-6-23(30(25)35)18-27(28)32;/h9-12,17-18H,1-8,13-16,19H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEOZQLIVHGQLJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=C(C=C8)CCl)CCC7.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167095-09-2 | |
| Record name | Chloromethyl-X-rosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167095-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


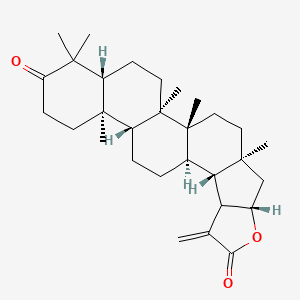
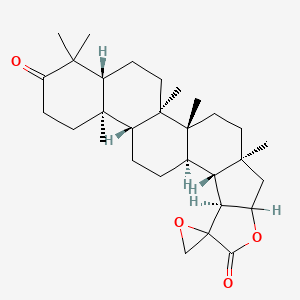
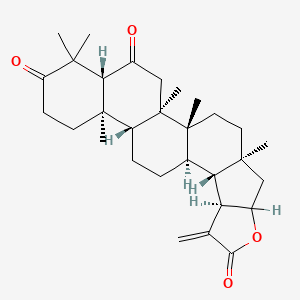
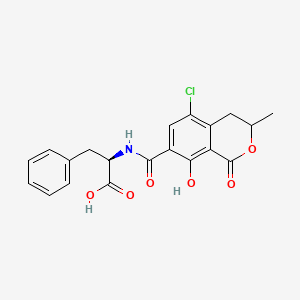

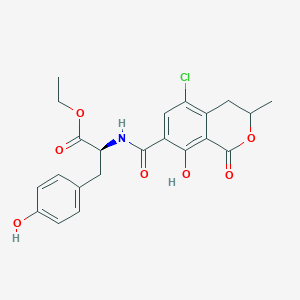
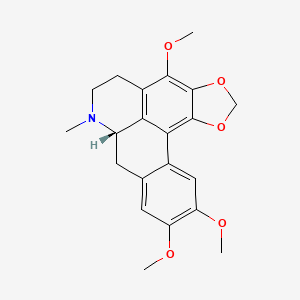
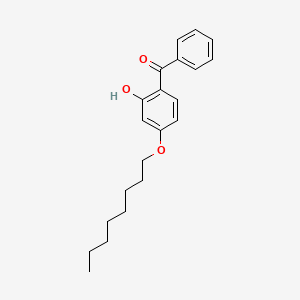
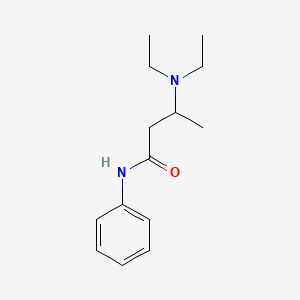
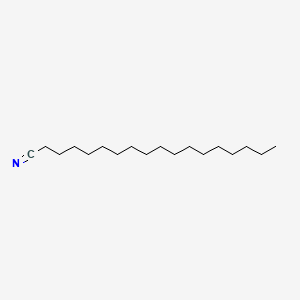



![(2R)-2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid](/img/structure/B1677107.png)
